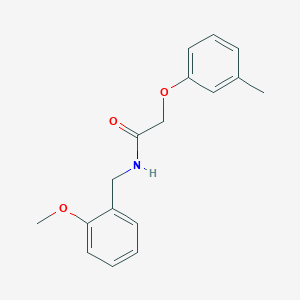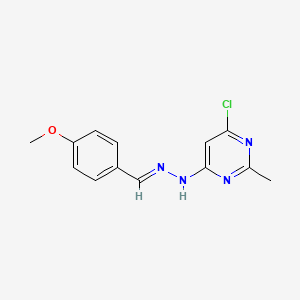
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide, also known as ML352, is a compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. It has also been shown to induce the production of reactive oxygen species, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic effects in various diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully explored.
Orientations Futures
There are several future directions for research on 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide. One potential direction is to further explore its mechanism of action and potential therapeutic effects in various diseases. Another direction is to explore its potential as a drug candidate for clinical trials. Additionally, future research could focus on exploring potential side effects and optimizing the synthesis method for improved yield and purity.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide involves a multi-step process. The initial step involves the reaction of 2,3-dihydroindene with phosphorus oxychloride to yield 2-chloro-3-indenone. This intermediate is then reacted with thiophene-2-carboxylic acid to yield 2-(thiophen-2-yl)-3-indenone. The final step involves the reaction of 2-(thiophen-2-yl)-3-indenone with thiosemicarbazide in the presence of hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-thiophenecarboxamide has been studied for its potential use in scientific research. It has been shown to have potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. In cancer, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-13-7-6-12(18-13)14(17)16-11-5-4-9-2-1-3-10(9)8-11/h4-8H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLZFAMLGOJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)

![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)


![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)